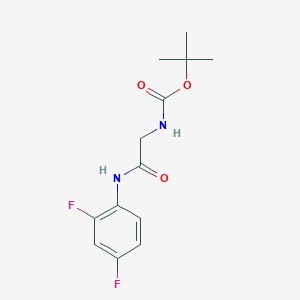

N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide

Description

N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide is a chemical compound that features a tert-butoxycarbonyl protecting group and a difluorophenyl moiety attached to a glycinamide backbone

Properties

IUPAC Name |

tert-butyl N-[2-(2,4-difluoroanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O3/c1-13(2,3)20-12(19)16-7-11(18)17-10-5-4-8(14)6-9(10)15/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNDAZSCGBZXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide typically involves the following steps:

Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This forms N-(tert-butoxycarbonyl)glycine.

Formation of Amide Bond: The protected glycine is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide can undergo various chemical reactions, including:

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the aromatic ring under appropriate conditions.

Major Products Formed

Deprotection: The major product is the free amine derivative of glycinamide.

Substitution: Depending on the electrophile used, various substituted difluorophenyl derivatives can be formed.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a building block in peptide synthesis.

Medicine: Explored for its potential use in drug development due to its structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide depends on its application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The tert-butoxycarbonyl group protects the amine functionality, which can be selectively removed under acidic conditions to reveal the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

N-(tert-butoxycarbonyl)-N1-phenylglycinamide: Similar structure but lacks the difluoro substituents.

N-(tert-butoxycarbonyl)-N1-(4-fluorophenyl)glycinamide: Contains a single fluorine atom on the phenyl ring.

Uniqueness

N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where fluorine substitution is desired .

Biological Activity

N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a difluorophenyl moiety, influences its biological activity and reactivity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C13H15F2N2O3

- Molecular Weight : 284.27 g/mol

- CAS Number : 1823321-02-3

The presence of two fluorine atoms on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets, making it an interesting candidate for further study in drug development and peptide synthesis.

The mechanism of action of this compound primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions without unwanted side products. Upon deprotection under acidic conditions, the free amine can participate in further chemical transformations or biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The difluorophenyl group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various microbial strains.

Enzyme Inhibition

Research has shown that modifications in amino acid structures can lead to significant changes in enzyme inhibition profiles. The difluoro substitution on the phenyl ring may affect binding affinity and selectivity towards specific enzymes, particularly those involved in metabolic pathways relevant to disease states.

Case Studies

- Peptide Synthesis : In a study exploring the synthesis of bioactive peptides, this compound was utilized as a building block. The resulting peptides demonstrated enhanced stability and bioactivity compared to those synthesized with traditional amino acids.

- Drug Development : A recent investigation into glycine transporter inhibitors highlighted the potential of this compound as a lead structure for developing new therapeutic agents targeting neurological disorders. The introduction of fluorine atoms was found to improve the pharmacokinetic properties of related compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(tert-butoxycarbonyl)-N1-phenylglycinamide | Lacks fluorine substituents | Moderate enzyme inhibition |

| N-(tert-butoxycarbonyl)-N1-(3,4-difluorophenyl)glycine | Contains single fluorine atom | Limited antimicrobial activity |

| This compound | Two fluorine atoms enhancing lipophilicity | Promising antimicrobial and enzyme inhibition |

Q & A

(Basic) What are the established synthetic methodologies for N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide, and what key reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach:

Boc Protection : Glycine is first protected with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃, THF/H₂O) to form N-Boc-glycine.

Activation : The Boc-protected glycine is activated via coupling reagents like HOBt/DCC or EDCI to form an active ester.

Amidation : Reaction with 2,4-difluoroaniline derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to form the final glycinamide.

Key Considerations :

- Temperature Control : Excess heat may lead to Boc deprotection or racemization.

- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl at ~155 ppm in ¹³C NMR) and difluorophenyl aromatic signals (split patterns due to fluorine coupling).

- ¹⁹F NMR : Resolves the 2,4-difluorophenyl substituents (distinct chemical shifts between -110 to -120 ppm).

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms hydrogen-bonding interactions in the solid state .

(Advanced) How does the tert-butoxycarbonyl (Boc) group influence the compound's reactivity in subsequent synthetic modifications?

Answer:

- Stability : The Boc group is stable under basic and nucleophilic conditions but labile in acidic environments (e.g., TFA/DCM).

- Steric Effects : Its bulkiness may hinder coupling reactions, requiring optimized stoichiometry (e.g., 1.2–1.5 equivalents of activated glycine).

- Deprotection Strategies : Use mild acids (e.g., 4N HCl/dioxane) to avoid side reactions with the difluorophenyl group. Comparative studies with other protecting groups (e.g., Fmoc) show Boc’s superiority in minimizing racemization during peptide elongation .

(Advanced) What strategies resolve contradictions in reported biological activity data across assay systems?

Answer: Contradictions often arise from:

- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis.

- Assay Conditions : Control solvent (e.g., DMSO concentration <0.1%), pH, and temperature.

- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence-based assays) with biophysical methods (SPR, ITC) to confirm binding kinetics.

- Metabolite Interference : Use LC-MS to identify degradation products in cell-based assays. For example, oxidative defluorination of the difluorophenyl group may generate inactive metabolites .

(Advanced) How does the 2,4-difluorophenyl moiety impact the compound's pharmacokinetic profile?

Answer:

- Lipophilicity : The difluorophenyl group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility (use co-solvents like PEG-400 for in vivo studies).

- Metabolic Stability : Fluorine atoms resist CYP450-mediated oxidation, prolonging half-life. DFT calculations predict metabolic "hotspots" at the glycine amide bond.

- Protein Binding : Fluoroaromatic interactions with serum albumin (e.g., π-stacking) may reduce free drug concentration. MD simulations guide structural tweaks to minimize binding .

(Advanced) How can stereochemical outcomes be optimized during synthesis?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-oxazolidinone auxiliaries to enforce stereoselective amidation, as demonstrated in asymmetric glycine derivatives .

- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed couplings or organocatalysts (e.g., proline derivatives) to control configuration at the glycine α-carbon.

- Analytical Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (ee >99%) post-synthesis .

(Basic) What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Boc Deprotection at Scale : Acidic conditions may corrode reactor vessels; use TFA-resistant glass-lined reactors.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective large-scale production.

- Aniline Reactivity : 2,4-Difluoroaniline’s electron-deficient aromatic ring requires excess coupling reagents (e.g., 2.0 equivalents EDCI) for complete conversion .

(Advanced) What computational tools predict the compound's interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., γ-secretase), identifying key hydrogen bonds with the glycine amide and hydrophobic interactions with the difluorophenyl group.

- QSAR Models : Correlate substituent electronegativity (fluorine) with inhibitory potency (IC₅₀).

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon structural modifications (e.g., replacing Boc with acetyl) .

(Basic) How is the compound’s stability assessed under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.

- Light Sensitivity : Conduct ICH-compliant photostability testing (e.g., 1.2 million lux-hours).

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>150°C for Boc derivatives) .

(Advanced) What structural analogs of this compound have been explored for SAR studies?

Answer:

- Boc Replacement : Acetyl or benzyloxycarbonyl (Cbz) groups alter metabolic stability.

- Fluorine Positioning : 3,5-Difluorophenyl analogs show reduced albumin binding but lower potency.

- Glycinamide Modifications : Methylation of the glycine nitrogen increases proteolytic resistance but reduces solubility. Comparative studies highlight the Boc-difluorophenyl combination as optimal for balanced PK/PD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.